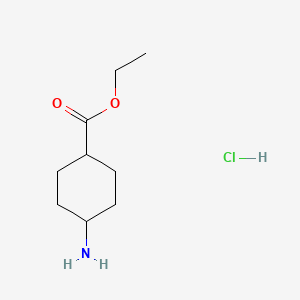

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Descripción general

Descripción

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride: is an organic compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . This compound is a derivative of cyclohexanecarboxylic acid and features a trans configuration, indicating that the substituents are on opposite sides of the cyclohexane ring . This configuration can significantly affect the compound’s biological activity and physical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the esterification of 4-aminocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and purification systems can streamline the production process, ensuring consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is used as a building block in the synthesis of various pharmacologically active compounds. Its unique structure makes it a valuable intermediate in medicinal chemistry .

Biology and Medicine: In biological research, this compound is used to study the effects of cyclohexane derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of polymers and resins .

Mecanismo De Acción

The mechanism of action of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound’s trans configuration allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparación Con Compuestos Similares

trans-4-Aminocyclohexanecarboxylic acid: A similar compound with a carboxylic acid group instead of an ester group.

trans-4-Aminocyclohexanol: A related compound with an alcohol group instead of an ester group.

Uniqueness: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is unique due to its ester group, which imparts different chemical reactivity and biological activity compared to its analogs. The trans configuration also contributes to its distinct properties, making it a valuable compound in various research and industrial applications .

Actividad Biológica

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H18ClNO2

- Molecular Weight : Approximately 207.70 g/mol

- Structural Characteristics : The compound features a cyclohexane ring with an amino group and an ester group, which contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly glutamate receptors. Its trans configuration allows it to effectively bind to specific receptors, influencing various cellular signaling pathways and potentially altering gene expression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Modulation of Neurotransmitter Systems : It has been studied for its effects on glutamate receptors, which are crucial for synaptic transmission and neuroprotection. This modulation suggests potential applications in treating neurological disorders such as epilepsy and anxiety.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, making it a candidate for pain management therapies.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| trans-4-Aminocyclohexanecarboxylic acid | Lacks ethyl ester group | More polar; potentially different solubility |

| trans-4-Aminocyclohexanol | Contains an alcohol group instead of an ester | Different chemical reactivity |

| Ethyl 2-amino-3-methylbutanoate hydrochloride | Branched structure | Different metabolic pathways |

| This compound | Cyclohexane framework with an amino group and an ester | Unique modulation of neurotransmitter systems |

Case Studies

- Neurotransmitter Modulation Study : A study explored the effects of this compound on glutamate receptor activity in vitro. Results indicated a significant increase in receptor binding affinity, suggesting potential therapeutic roles in neuroprotection and synaptic regulation.

- Anti-inflammatory Activity Investigation : Another study assessed the anti-inflammatory properties of the compound in animal models. The results demonstrated a marked reduction in inflammatory markers, indicating its potential use in developing new pain management therapies.

Propiedades

IUPAC Name |

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVSMFHQPMRMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90950-09-7, 2084-28-8 | |

| Record name | 90950-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.